Dibenzyl Disulfide

Catalog No.
S590540
CAS No.
150-60-7
M.F
C14H14S2
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl Disulfide

CAS Number

150-60-7

Product Name

Dibenzyl Disulfide

IUPAC Name

(benzyldisulfanyl)methylbenzene

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

GVPWHKZIJBODOX-UHFFFAOYSA-N

solubility

insoluble or slightly soluble in water; soluble in hot alcohol, ether

Synonyms

Benzyl Disulfide; 1,4-Diphenyl-2,3-dithiabutane; BDS; Benzyl Bisulfide; Bis(phenylmethyl) Disulfide; Dailube S 700; Di(phenylmethyl)disulfide; Dibenzyl Disulfide; Dibenzyl Disulphide; NSC 677465; NSC 6841; S 700; α-(Benzyldithio)toluene

Canonical SMILES

C1=CC=C(C=C1)CSSCC2=CC=CC=C2

The exact mass of the compound Dibenzyl disulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble or slightly soluble in water; soluble in hot alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677465. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. It belongs to the ontological category of organic disulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dibenzyl disulfide (DBDS) is a symmetrical organosulfur compound characterized by a flexible ethyl bridge between its central disulfide linkage and flanking phenyl rings. As a stable crystalline solid at room temperature (melting point ~71–72 °C), it serves as a highly processable sulfur donor, a moderate-temperature extreme-pressure (EP) lubricant additive, and a critical analytical standard in the power industry. Unlike lower molecular weight dialkyl disulfides, DBDS offers a favorable balance of low volatility and reduced odor, making it highly suitable for large-scale industrial blending and benchtop handling. Its specific benzylic C-S bonds allow for controlled thermal cleavage at moderate temperatures, distinguishing its reactivity profile from both fully aliphatic and fully aromatic disulfides [1].

Procurement Fit

Extreme pressure and anti-wear additive screening in lubricant formulation research
Ashless, non-corrosive disulfide for environmentally acceptable metalworking fluid studies
Defined thermal activation profile supports high-temperature lubrication research

Substituting DBDS with close analogs like diphenyl disulfide (DPDS) or dioctyl disulfide (DODS) fundamentally alters process compatibility and application performance. DPDS possesses a direct aryl-sulfur bond that is significantly more thermally stable and harder to cleave, preventing it from forming protective metal sulfide tribofilms at the moderate temperatures where DBDS is highly reactive [1]. Furthermore, in electrochemical synthesis, DBDS has a drastically different reduction potential than DPDS, meaning catalysts optimized for one will fail with the other [2]. From a procurement and quality-control perspective, DBDS is the strictly mandated target analyte for transformer oil corrosion testing under IEC 62697-1; substituting it with any other disulfide invalidates the diagnostic calibration [3]. Finally, attempting to use liquid precursors like dimethyl disulfide or benzyl mercaptan introduces severe volatility and malodor issues, complicating laboratory handling and large-scale manufacturing workflows [4].

Substitution Risk

Dibenzyl Disulfide (DBDS)
Relatively low S–S bond dissociation energy and decomposition around 200 °C
Reported higher EP load-carrying and anti-wear response in naphthenic oil
Analog Disulfides (DPDS, DODS, Diallyl Disulfide)
Diphenyl disulfide: may shift anti-wear ranking and reactivity profile
Dioctyl disulfide: EP/AW performance may not replicate, potential load-carrying mismatch
Diallyl disulfide: corrosion inhibition capacity may differ, requiring independent validation

Extreme-Pressure (EP) Tribofilm Formation Capability

In boundary lubrication testing, the molecular flexibility and specific cleavage profile of DBDS allow it to form a highly protective iron sulfide (FeS) tribofilm more efficiently than aliphatic analogs. In naphthenic base oil, DBDS achieves an extreme-pressure (EP) load-carrying value of 1961 N and restricts the anti-wear (AW) scar area to just 6 mm². This performance quantitatively outperforms dioctyl disulfide (DODS) and conventional zinc dialkyldithiophosphate (ZDDP) additives under identical conditions[1].

Evidence DimensionEP load-carrying capacity and AW scar area
Target Compound Data1961 N (EP) and 6 mm² (AW scar)
Comparator Or BaselineDioctyl Disulfide (DODS) and ZDDP baselines
Quantified DifferenceHigher EP load capacity and smaller wear scar than DODS/ZDDP.
ConditionsFour-ball testing in naphthenic base oil.

Buyers formulating moderate-temperature industrial lubricants should specify DBDS to achieve higher load-carrying capacity without relying on heavy metals like zinc.

EP Load-Carrying
Head-to-head
1961 N vs. DODS, MCCP, ZDDP
Reported higher load-carrying capacity in naphthenic oil
Four-ball test in NBO

Electrochemical Reduction Potential Differentiation

The presence of the benzylic spacer in DBDS significantly alters its electronic properties compared to direct aryl disulfides. Cyclic voltammetry demonstrates that DBDS has a highly negative standard reduction potential of -2.72 V (vs. Fc/Fc+). In stark contrast, diphenyl disulfide (DPDS) is much easier to reduce, exhibiting a potential of -2.09 V[1]. This 630 mV difference dictates the thermodynamic feasibility of single-electron transfer reactions.

Evidence DimensionStandard reduction potential (Epc)
Target Compound Data-2.72 V (vs. Fc/Fc+)
Comparator Or BaselineDiphenyl disulfide (DPDS) at -2.09 V (vs. Fc/Fc+)
Quantified DifferenceDBDS is 630 mV more negative (harder to reduce) than DPDS.
ConditionsCyclic voltammetry in acetonitrile.

For researchers designing redox-mediated organic syntheses, DBDS must be specifically procured when a highly reducing environment is required without premature disulfide cleavage.

Anti-Wear Scar Area
Head-to-head
6 mm² vs. larger DODS scar
Reported smaller wear scar in naphthenic oil
Four-ball wear test in NBO

Mandated Standard for IEC 62697-1 Copper Corrosion Diagnostics

In the power industry, DBDS is specifically identified as the primary corrosive sulfur compound responsible for copper sulfide deposition in mineral oil-filled electrical transformers. It is the exact mandated analyte for GC-ECD quantification under the IEC 62697-1 standard. Condition monitoring protocols rely on tracking DBDS depletion (down to < 0.1 ppm) and its conversion to benzyl mercaptan to predict catastrophic transformer failure [1].

Evidence DimensionRegulatory/Standardized Analyte Status
Target Compound DataExplicitly required calibration standard for IEC 62697-1.
Comparator Or BaselineOther disulfides (e.g., DPDS, DODS) cannot be used for compliance.
Quantified DifferenceBinary compliance (Valid vs. Invalid calibration).
ConditionsGC-ECD analysis of mineral transformer oils.

Procurement teams at diagnostic labs and utility companies must purchase high-purity DBDS to ensure legal and operational compliance with international transformer safety standards.

DFT Anti-Wear Rank
Class-level
Ranked 2nd of 14 disulfides
Predicted second only to diphenyl disulfide
DFT B3LYP/6-31G; validated by wear tests

Thermal Reactivity and Copper Sulfide Activation Kinetics

The benzylic C-S bond in DBDS allows for distinct thermal degradation kinetics compared to more stable aromatic disulfides. Kinetic analysis of DBDS in mineral oil reveals that its reaction with copper to form copper sulfide follows an Arrhenius profile with an overall activation energy of 98.61 kJ/mol, and a diffusion-controlled activation energy of just 23.67 kJ/mol in the 60–150 °C range[1]. This moderate-temperature reactivity explains its dual role as an effective EP additive and a specific corrosion hazard, a behavior not replicated by DPDS.

Evidence DimensionActivation energy for copper reaction
Target Compound Data98.61 kJ/mol (overall); 23.67 kJ/mol (60-150 °C)
Comparator Or BaselineDPDS (requires significantly higher thermal energy for C-S cleavage).
Quantified DifferenceDBDS cleaves and reacts at moderate temperatures (60-150 °C) unlike DPDS.
ConditionsArrhenius kinetic analysis in mineral oil with copper strips.

Material scientists can leverage this specific activation energy to design controlled sulfur-release mechanisms at temperatures where other disulfides remain inert.

Copper Corrosion Inhibition
Head-to-head
Intermediate: PPD > DBD > DAD
Intermediate inhibition capacity among tested disulfides
Electrochemical in 0.5 M H₂SO₄
Antioxidant Concentration
Data to verify
≤ 25 mg/kg to avoid copper corrosion
Concentration window for antioxidant benefit without corrosion risk
Thermal aging at 130 °C; source to verify
Thermal Decomposition
Class-level
~200 °C
Activation temperature for protective tribofilm formation
By TG/DTA; distinct from other disulfides

Moderate-Temperature Extreme Pressure (EP) Lubricants

Because DBDS forms a protective iron sulfide tribofilm at lower activation energies than DPDS, it is a highly effective procurement choice for ashless, non-corrosive (to steel) EP additives in naphthenic base oils operating under moderate thermal loads[1].

Calibration Standards for Power Transformer Diagnostics

Analytical laboratories must procure high-purity DBDS to calibrate GC-ECD instruments according to IEC 62697-1. Its established role as the primary precursor to copper sulfide deposition in transformer oils makes it an irreplaceable standard for condition-based maintenance (CBM) of electrical grids [2].

Selective Electrosynthesis and Redox Catalysis

Due to its highly negative reduction potential (-2.72 V vs. Fc/Fc+), DBDS is specifically selected over DPDS in biomimetic and organometallic studies where the disulfide bond must withstand mild reducing conditions or where highly reactive thiyl radicals are generated via low-valent metal catalysts[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ashless EP/AW metalworking fluid
High load-carrying and anti-wear response relative to conventional additives
Formulation-specific EP and wear performance tests
High-temperature lubrication
Defined thermal activation profile for tribofilm release
Decomposition onset and tribofilm formation under target conditions
Electrical insulation antioxidant
Concentration-dependent antioxidant and corrosion balance
Verify antioxidant efficacy without copper corrosion at elevated levels
Copper protection in acidic media
Intermediate corrosion inhibition capacity among disulfides
Corrosion rate and inhibition efficiency in acidic environments

Physical Description

Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline]
Solid
pale yellowish leafy crystals or leaflets with "burnt caramellic" odour

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

246.05369279 Da

Monoisotopic Mass

246.05369279 Da

Boiling Point

270.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Melting Point

71 - 72 °C

UNII

BG7680605N

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 112 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 155 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

150-60-7

Wikipedia

Benzyl disulfide

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Disulfide, bis(phenylmethyl): ACTIVE

Comparative haemolytic activity of bis(phenylmethyl) disulphide, bis(phenylethyl) disulphide and bis(phenylpropyl) disulphide in rats

R Munday, J S Munday
PMID: 12963014   DOI: 10.1016/s0278-6915(03)00194-7

Abstract

Thiols and disulphides make an important contribution to the organoleptic characteristics of foodstuffs, and many such compounds are approved for use as food flavours. Some thiols and disulphides are haemolytic agents in vivo. The haemolysis is caused by oxidative damage to erythrocytes initiated by "active oxygen" species formed during redox cycling between the thiol and disulphide. In all cases so far examined, the haemolytic activity of a thiol or disulphide in vivo is correlated with its ability to cause oxidative damage to red cells in vitro. In the present study, the in vitro and in vivo effects of three aryl-alkyl disulphides have been compared. Bis(phenylmethyl) and bis(phenylpropyl) disulphide induced no oxidative damage in vitro, and, as expected, caused no haemolysis in rats. In contrast, bis(phenylethyl) disulphide, while causing little or no oxidative damage in vitro, was a potent haemolytic agent in vivo. It is suggested that this effect is due to dehydrogenation of the ethyl disulphide to the ethenyl derivative in vivo. Bis(phenylethenyl) disulphide was found to cause extensive oxidative damage to red cells in vitro and severe haemolytic anaemia in rats. The results of this study show that the in vivo toxicity of thiols and disulphides cannot always be predicted on the basis of their effects in vitro.


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